![molecular formula C4H4F3N3S B1305601 N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine CAS No. 25366-22-7](/img/structure/B1305601.png)
N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with a trifluoromethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylthiosemicarbazide with trifluoroacetic anhydride, followed by cyclization to form the thiadiazole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiadiazoline.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted derivatives of the original compound .
Scientific Research Applications
Antimicrobial Activity
Overview : Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their antimicrobial properties. N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine has shown promising results against various pathogens.
Case Study : A study highlighted the synthesis of novel 1,3,4-thiadiazole derivatives with significant activity against Mycobacterium tuberculosis. The derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 10.96 µM to 17.81 µM against resistant strains of M. tuberculosis .
Compound | MIC (µM) | Selectivity Index |
---|---|---|
Compound 11 | 10.96 | 8.7 |
Compound 19 | 11.48 | 7.5 |
Compound 15 | 17.81 | 1.8 |
Anticancer Properties
Overview : The anticancer potential of this compound has been investigated through various studies that examine its efficacy against different cancer cell lines.
Case Study : Research indicates that certain derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). For instance, one derivative showed IC50 values of 0.28 µg/mL against MCF-7 and 0.52 µg/mL against A549 cells .
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 0.28 |
A549 | 0.52 |
Drug Design and Development
Overview : The structural features of this compound make it a suitable scaffold for drug design aimed at developing novel therapeutic agents.
Research Insights : The compound has been evaluated for its potential as a scaffold in drug design due to its ability to interact with biological targets effectively. Molecular docking studies have shown favorable binding interactions with key proteins involved in disease mechanisms .
Structure-Activity Relationship Studies
Overview : Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiadiazole derivatives.
Findings : Structure–activity relationship studies have revealed that modifications at the C-5 position significantly influence the biological activity of the compounds. For example, substituents on the phenyl ring can enhance cytotoxic effects against specific cancer cell lines .
Mechanism of Action
The mechanism of action of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can interact with active sites of enzymes, inhibiting their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted heterocycles, such as:
- N-methyl-5-(trifluoromethyl)nicotinamide
- N-methyl-5-(trifluoromethyl)thio)pyridin-2-amine
- 3-methoxy-N-methyl-5-(trifluoromethyl)aniline .
Uniqueness
N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a thiadiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Biological Activity
N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes and interaction with molecular targets such as enzymes and receptors.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial and antifungal activities. The compound has been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth and proliferation.
2.2 Anticancer Activity
The compound has been extensively studied for its anticancer properties. A review highlighted that derivatives of 1,3,4-thiadiazoles, including this compound, show significant cytotoxic effects against several cancer cell lines:
The mechanism of action appears to involve the inhibition of specific kinases and induction of apoptosis in cancer cells . For instance, studies demonstrated that compounds with trifluoromethyl substituents exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
2.3 Antiapoptotic Effects
In vivo studies have shown that certain thiadiazole derivatives can act as antiapoptotic agents. For example, compounds derived from this compound were found to inhibit caspase activity, suggesting a protective effect against cellular apoptosis in renal ischemia models .
The biological activity of this compound is largely attributed to its structural features:
- Lipophilicity : The trifluoromethyl group increases membrane permeability.
- Enzyme Interaction : The thiadiazole ring can bind to active sites on enzymes, inhibiting their function and leading to therapeutic effects.
4. Case Studies
Several case studies illustrate the compound's efficacy:
- Anticancer Study : A study involving various cancer cell lines revealed that this compound demonstrated significant growth inhibition with IC50 values comparable to established anticancer drugs like Doxorubicin .
- In Vivo Antiapoptotic Activity : In a rat model of renal ischemia/reperfusion injury, treatment with thiadiazole derivatives showed reduced tissue damage and lower levels of active caspases compared to control groups .
5. Conclusion
This compound represents a promising candidate for further research in drug development due to its multifaceted biological activities. Its potential as an antimicrobial agent and anticancer drug highlights the importance of exploring thiadiazole derivatives in medicinal chemistry.
Properties
IUPAC Name |
N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S/c1-8-3-10-9-2(11-3)4(5,6)7/h1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFQFMXQDBEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379524 | |
Record name | N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729188 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25366-22-7 | |
Record name | N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25366-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25366-22-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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